molecular formula C12H23NO3 B6171685 rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate CAS No. 420794-08-7

rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate

Cat. No.: B6171685
CAS No.: 420794-08-7
M. Wt: 229.32 g/mol
InChI Key: SZVLDQVHEROQDA-OPRDCNLKSA-N
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Description

rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with hydroxyl and methyl substituents at the 3R and 4R positions, respectively. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision . Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol, and it is typically synthesized via carbamate formation reactions using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions .

Properties

CAS No.

420794-08-7

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1

InChI Key

SZVLDQVHEROQDA-OPRDCNLKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@H]1O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CCC1O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Cyclohexylamine Derivatives

The tert-butyl carbamate group is introduced via reaction of the cyclohexylamine intermediate with di-tert-butyl dicarbonate (Boc anhydride). Source provides a representative procedure:

StepReagents/ConditionsPurposeYieldCitation
1Boc₂O, DMAP, CH₂Cl₂, 0°C → RTBoc protection of amine85–92%
2NaBH₄, MeOH, 0°CReduction of ketone to alcohol78%
3SiO₂ chromatography (EtOAc/hexane)Purification

This method ensures high regioselectivity but requires careful temperature control to avoid epimerization.

Stereoselective Hydroxylation

The 4-hydroxy group is introduced via Sharpless asymmetric dihydroxylation or oxidative ring-opening of epoxides. For example:

  • Epoxidation of tert-butyl (3-methylcyclohex-3-en-1-yl)carbamate with m-CPBA, followed by acid-catalyzed ring-opening with water, yields the trans-diol with >90% diastereomeric excess (d.e.).

  • Enzymatic hydroxylation using Pseudomonas putida monooxygenases achieves enantiomeric ratios of 95:5 for the (1R,3R,4R) isomer.

Racemic Mixture Resolution

As a racemic compound, the final product is typically obtained via one of two strategies:

  • Racemic synthesis : Equimolar combination of (1R,3R,4R) and (1S,3S,4S) enantiomers during Boc protection.

  • Chromatographic resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers post-synthesis.

Source reports a resolution protocol yielding 99% enantiomeric purity using preparative HPLC (Table 1):

Table 1 : Chromatographic Conditions for Racemic Resolution

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak AD-HHexane:IPA (90:10)1.0 mL/min12.3 (R), 14.7 (S)

Challenges in Stereochemical Control

The (1R,3R,4R) configuration introduces synthetic complexity due to:

  • Axial chirality at C3 and C4, necessitating low-temperature reactions to prevent epimerization.

  • Competing elimination pathways during hydroxylation, mitigated by using bulky bases (e.g., KOtBu) in THF at −78°C.

Source highlights that dynamic kinetic resolution (DKR) with palladium catalysts improves yields of the desired stereoisomer by up to 40% compared to traditional methods.

Analytical Characterization

Post-synthesis analysis employs:

  • NMR spectroscopy : δ 1.44 ppm (s, 9H, Boc group), δ 4.70 ppm (br s, 1H, OH).

  • HPLC-MS : [M+H]⁺ = 230.3 m/z (calculated: 229.32 g/mol).

  • X-ray crystallography : Confirms chair conformation of the cyclohexane ring and equatorial orientation of the hydroxyl group.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis is achievable via:

  • Continuous flow chemistry : Reduces reaction times from 24 h (batch) to 2 h.

  • Green solvents : Replacement of CH₂Cl₂ with cyclopentyl methyl ether (CPME) decreases environmental impact .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.

Scientific Research Applications

rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction processes, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Ring

a) tert-butyl ((1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl)carbamate (CAS 1350636-75-7)
  • Key Differences : Replaces the methyl group at the 4R position with a sulfanyl (-SH) group.
  • This alters reactivity in cross-coupling reactions and increases susceptibility to oxidation .
  • Applications : Serves as an intermediate for lefamulin acetate, a pleuromutilin antibiotic .
b) tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
  • Key Differences : Cyclopentyl ring instead of cyclohexyl, with hydroxyl at 2S.
  • The stereochemical profile (1R,2S vs. 1R,3R,4R) also affects binding affinity in target proteins .

Functional Group Modifications

a) tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate (CAS not specified)
  • Key Differences: Incorporates a methyl group on the carbamate nitrogen and an amino (-NH₂) group at the 4s position.
  • Impact: The methyl group increases lipophilicity (logP ~1.8 vs. ~1.2 for the target compound), enhancing membrane permeability. The amino group enables additional derivatization, such as amide bond formation .
b) Benzyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate
  • Key Differences : Benzyl group replaces tert-butyl as the carbamate protector.
  • Impact: Benzyl carbamates are less stable under acidic conditions compared to Boc-protected analogs, requiring hydrogenolysis for deprotection. This limits their utility in multi-step syntheses involving acid-labile groups .

Stereochemical Variants

a) tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1)
  • Key Differences : Cis configuration of hydroxyl and carbamate groups on a cyclopentyl ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents logP* Stability Notes
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate 1403864-94-7 229.32 3R-OH, 4R-CH₃ 1.2 Stable in basic conditions
tert-butyl ((1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl)carbamate 1350636-75-7 245.38 3R-OH, 4R-SH 1.5 Oxidizes readily
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 215.29 Cyclopentyl, 2S-OH 0.9 High solubility in THF
tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate - 228.33 N-CH₃, 4s-NH₂ 1.8 Sensitive to aldehydes

*Estimated using fragment-based methods.

Research Findings and Challenges

  • Stereochemical Purity : The target compound’s 1R,3R,4R configuration is critical for activity in kinase inhibitors. Impurities in diastereomers (e.g., 1S,3R,4R) reduce efficacy by 40–60% .
  • Deprotection Efficiency : Boc removal using HCl/dioxane achieves >95% yield, whereas TFA-mediated deprotection is faster but may degrade acid-sensitive scaffolds .
  • Crystallography Tools : SHELX programs (e.g., SHELXL) are widely used to confirm stereochemistry and refine crystal structures, ensuring batch-to-batch consistency .

Biological Activity

Rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a tert-butyl group and a hydroxymethyl-substituted cyclohexane, suggests various interactions within biological systems. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO
  • Molecular Weight : 211.32 g/mol
  • CAS Number : 1403864-94-7

The compound is characterized by the presence of a carbamate functional group linked to a cyclohexane ring with specific stereochemistry, which plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has been shown to be effective against various Gram-positive bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.4 µg/ml
Streptococcus pneumoniae< 0.4 µg/ml

These low MIC values suggest that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis. Studies suggest that the compound may inhibit key enzymes responsible for cell wall formation, leading to bacterial lysis and death. Further research is required to elucidate the precise biochemical pathways involved.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinically relevant strains of bacteria. The findings demonstrated that the compound effectively inhibited the growth of both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at concentrations comparable to existing antibiotics.
  • Structural Activity Relationship (SAR) :
    An investigation into the structural activity relationship revealed that modifications in the cyclohexane ring significantly influenced the antibacterial potency of the compound. Variations in stereochemistry and functional groups were found to affect both MIC values and the spectrum of activity against different bacterial strains.

Q & A

Q. What are the optimal reaction conditions for synthesizing rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with a stereochemically defined cyclohexanol derivative. Key considerations:
  • Protecting Groups : The hydroxyl group on the cyclohexyl ring may require temporary protection (e.g., silyl ethers) to prevent side reactions during carbamate formation .
  • Solvent/Base Selection : Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., NaHCO₃) are preferred to minimize racemization .
  • Temperature Control : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical integrity .
  • Purification : Column chromatography with chiral stationary phases or recrystallization can enhance enantiomeric purity .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : NOESY/ROESY experiments can identify spatial proximity of protons (e.g., hydroxy and methyl groups on the cyclohexane ring), confirming relative stereochemistry .
  • X-ray Crystallography : Provides absolute configuration determination if single crystals are obtainable (e.g., tert-butyl carbamates often crystallize well in hexane/ethyl acetate mixtures) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention time comparisons with known standards validate stereopurity .

Advanced Research Questions

Q. How does the stereochemistry at the 1R,3R,4R positions influence the compound’s reactivity in subsequent synthetic transformations?

  • Methodological Answer : The stereochemistry governs steric and electronic effects:
  • Steric Hindrance : The 3-methyl and 4-hydroxy groups create a bulky environment, slowing nucleophilic attacks at the carbamate carbonyl. This requires optimized catalysts (e.g., Pd/C for hydrogenolysis) .
  • Hydrogen Bonding : The 4-hydroxy group can stabilize transition states in reactions like Mitsunobu couplings, favoring specific stereochemical outcomes .
  • Case Study : In a derivative synthesis, the 1R configuration reduced racemization risk during amine deprotection compared to the 1S analog .

Q. What strategies can resolve discrepancies in biological activity data observed between enantiomeric forms of this carbamate?

  • Methodological Answer :
  • Comparative Bioassays : Test enantiomers separately in enzyme inhibition assays (e.g., kinase or protease panels) to identify stereospecific interactions .
  • Molecular Docking : Computational models (using software like AutoDock Vina) can predict binding affinities for each enantiomer, explaining activity differences .
  • Pharmacokinetic Studies : Measure metabolic stability (e.g., liver microsome assays) to assess if one enantiomer is preferentially metabolized .

Q. How can researchers address contradictory data regarding the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Controlled Degradation Studies : Expose the compound to pH gradients (e.g., 0.1M HCl vs. 0.1M NaOH) and monitor decomposition via LC-MS. For example, the tert-butyl carbamate group is acid-labile but stable in mild bases .
  • Kinetic Analysis : Plot degradation rates to identify conditions causing racemization or hydrolysis. Activation energy calculations (Arrhenius plots) predict shelf-life .
  • Stabilizers : Additives like antioxidants (e.g., BHT) or buffers (e.g., phosphate) can mitigate decomposition in aqueous solutions .

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